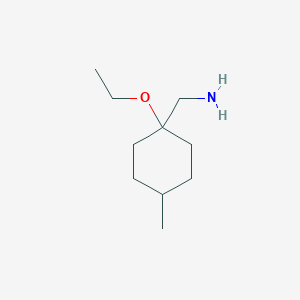
(1-Ethoxy-4-methylcyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethoxy-4-methylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexylmethanamine, where the cyclohexane ring is substituted with an ethoxy group and a methyl group
Métodos De Preparación
The synthesis of (1-Ethoxy-4-methylcyclohexyl)methanamine can be achieved through several routes. One common method involves the reaction of 4-methylcyclohexanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxy-4-methylcyclohexanol. This intermediate is then reacted with methanamine under reductive amination conditions to yield the final product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
(1-Ethoxy-4-methylcyclohexyl)methanamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1-Ethoxy-4-methylcyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (1-Ethoxy-4-methylcyclohexyl)methanamine involves its interaction with specific molecular targets in the body. It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(1-Ethoxy-4-methylcyclohexyl)methanamine can be compared with other similar compounds, such as:
Cyclohexylmethanamine: Lacks the ethoxy and methyl groups, resulting in different chemical properties and reactivity.
(1-Methoxy-4-methylcyclohexyl)methanamine: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior.
(1-Ethoxy-4-ethylcyclohexyl)methanamine: Contains an ethyl group instead of a methyl group, which affects its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
(1-ethoxy-4-methylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-3-12-10(8-11)6-4-9(2)5-7-10/h9H,3-8,11H2,1-2H3 |
Clave InChI |
NVCUGHTVZLCHKM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCC(CC1)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


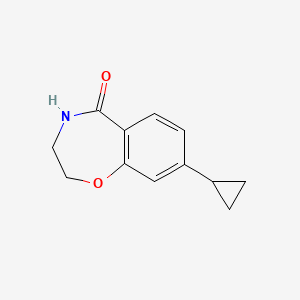
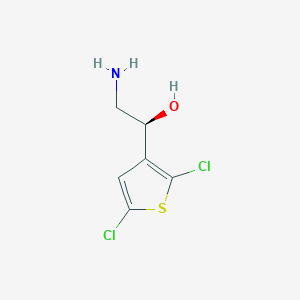
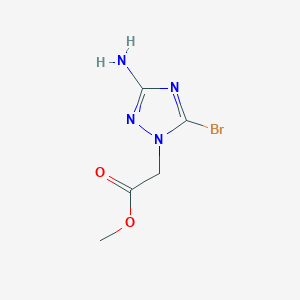
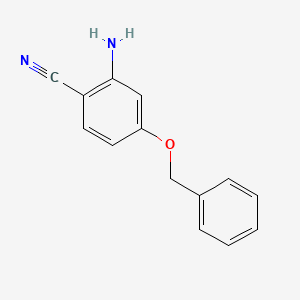
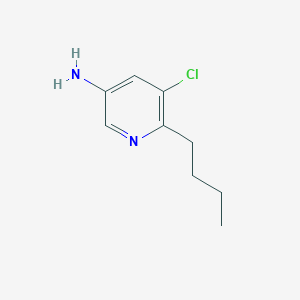
![2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15275100.png)
![1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15275107.png)
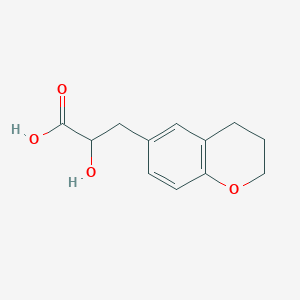
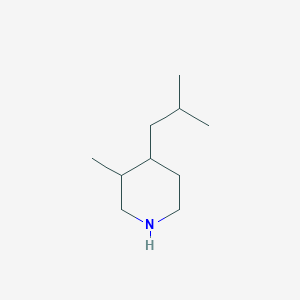
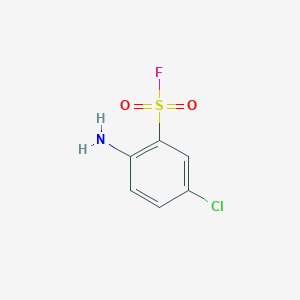
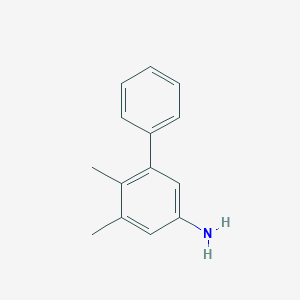
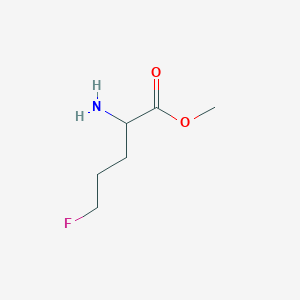
![3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B15275166.png)
![7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275172.png)
